molecular formula C36H69NaO7S B158171 Sodium 1,4-dihexadecyl sulphonatosuccinate CAS No. 10044-00-5

Sodium 1,4-dihexadecyl sulphonatosuccinate

Cat. No. B158171
CAS RN: 10044-00-5
M. Wt: 669 g/mol
InChI Key: OJCVVWVJJBZCGB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 1,4-dihexadecyl sulphonatosuccinate, also known as AOT (Aerosol-OT), is a synthetic anionic surfactant that has been widely used in various scientific research applications. It was first synthesized in the 1950s and has since been extensively studied due to its unique physicochemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Sodium 1,4-dihexadecyl sulphonatosuccinate is based on its ability to form micelles and vesicles in aqueous solutions. Sodium 1,4-dihexadecyl sulphonatosuccinate molecules have a hydrophilic head and a hydrophobic tail, which allows them to form micelles with the hydrophobic tails in the core and the hydrophilic heads facing outwards. In addition, Sodium 1,4-dihexadecyl sulphonatosuccinate can also form vesicles, which are bilayer structures that can encapsulate hydrophobic molecules.

Biochemical And Physiological Effects

Sodium 1,4-dihexadecyl sulphonatosuccinate has been shown to have various biochemical and physiological effects, including:
1. Cytotoxicity: Sodium 1,4-dihexadecyl sulphonatosuccinate has been shown to have cytotoxic effects on various cell lines, including human lung cancer cells.
2. Antimicrobial Activity: Sodium 1,4-dihexadecyl sulphonatosuccinate has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.
3. Hemolytic Activity: Sodium 1,4-dihexadecyl sulphonatosuccinate has been shown to have hemolytic activity, which can lead to red blood cell destruction.

Advantages And Limitations For Lab Experiments

Sodium 1,4-dihexadecyl sulphonatosuccinate has several advantages and limitations for lab experiments, including:
Advantages:
1. Sodium 1,4-dihexadecyl sulphonatosuccinate can form stable microemulsions and vesicles, which can be used for encapsulation and delivery of hydrophobic molecules.
2. Sodium 1,4-dihexadecyl sulphonatosuccinate has a high solubilization capacity, which can be useful for solubilizing hydrophobic compounds.
3. Sodium 1,4-dihexadecyl sulphonatosuccinate is relatively inexpensive and readily available.
Limitations:
1. Sodium 1,4-dihexadecyl sulphonatosuccinate can be cytotoxic and hemolytic, which can limit its use in certain experiments.
2. Sodium 1,4-dihexadecyl sulphonatosuccinate can form aggregates and precipitates at high concentrations, which can affect its properties.
3. Sodium 1,4-dihexadecyl sulphonatosuccinate can interfere with certain assays and measurements, such as absorbance and fluorescence measurements.

Future Directions

There are several future directions for research on Sodium 1,4-dihexadecyl sulphonatosuccinate, including:
1. Development of Sodium 1,4-dihexadecyl sulphonatosuccinate-based drug delivery systems for hydrophobic drugs.
2. Investigation of the cytotoxic and hemolytic effects of Sodium 1,4-dihexadecyl sulphonatosuccinate and the development of safer alternatives.
3. Study of the interactions between Sodium 1,4-dihexadecyl sulphonatosuccinate and biological membranes and the potential applications in drug delivery and membrane research.
4. Development of new synthesis methods for Sodium 1,4-dihexadecyl sulphonatosuccinate and the optimization of its physicochemical properties.
5. Investigation of the environmental impact of Sodium 1,4-dihexadecyl sulphonatosuccinate and the development of more sustainable alternatives.
Conclusion:
Sodium 1,4-dihexadecyl sulphonatosuccinate (Sodium 1,4-dihexadecyl sulphonatosuccinate) is a synthetic anionic surfactant that has been extensively studied for its unique physicochemical properties and potential applications in various scientific research fields. Sodium 1,4-dihexadecyl sulphonatosuccinate can form stable microemulsions and vesicles, has a high solubilization capacity, and is relatively inexpensive and readily available. However, Sodium 1,4-dihexadecyl sulphonatosuccinate can be cytotoxic and hemolytic, and can interfere with certain assays and measurements. Future research on Sodium 1,4-dihexadecyl sulphonatosuccinate should focus on the development of safer alternatives, the investigation of its interactions with biological membranes, and the development of more sustainable alternatives.

Synthesis Methods

The synthesis of Sodium 1,4-dihexadecyl sulphonatosuccinate involves the reaction of hexadecylamine with maleic anhydride, followed by sulphonation with sodium bisulphite. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Sodium 1,4-dihexadecyl sulphonatosuccinate has been extensively used in various scientific research applications, including:
1. Microemulsion Studies: Sodium 1,4-dihexadecyl sulphonatosuccinate is commonly used as a surfactant in microemulsion studies due to its ability to form stable microemulsions with water and organic solvents.
2. Membrane Studies: Sodium 1,4-dihexadecyl sulphonatosuccinate has been used to study the properties of biological membranes due to its ability to form micelles and vesicles.
3. Catalysis: Sodium 1,4-dihexadecyl sulphonatosuccinate has been used as a catalyst in various chemical reactions due to its ability to form stable microemulsions and provide a large interfacial area for catalytic reactions.

properties

CAS RN

10044-00-5

Product Name

Sodium 1,4-dihexadecyl sulphonatosuccinate

Molecular Formula

C36H69NaO7S

Molecular Weight

669 g/mol

IUPAC Name

sodium;1,4-dihexadecoxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C36H70O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-35(37)33-34(44(39,40)41)36(38)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34H,3-33H2,1-2H3,(H,39,40,41);/q;+1/p-1

InChI Key

OJCVVWVJJBZCGB-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Other CAS RN

10044-00-5

Origin of Product

United States

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